molecular formula C19H24ClNO2 B3036461 1-(3-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol CAS No. 343973-86-4

1-(3-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol

Cat. No.: B3036461
CAS No.: 343973-86-4
M. Wt: 333.8 g/mol
InChI Key: ORKQRUDPHISWJM-UHFFFAOYSA-N
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Description

1-(3-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol is an organic compound that features a benzyloxy group, a chlorophenyl group, and a tert-butylamino group

Preparation Methods

The synthesis of 1-(3-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base to form the benzyloxy group.

    Introduction of the chlorophenyl group: The benzyloxy intermediate is then reacted with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorophenyl group.

    Formation of the tert-butylamino group: The final step involves the reaction of the chlorophenyl intermediate with tert-butylamine under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(3-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to form the corresponding phenol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

1-(3-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-(3-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol can be compared with other similar compounds, such as:

    1-(3-(Benzyloxy)-2-chlorophenyl)-2-(methylamino)ethanol: This compound has a methylamino group instead of a tert-butylamino group, which may result in different chemical and biological properties.

    1-(3-(Benzyloxy)-2-chlorophenyl)-2-(ethylamino)ethanol: This compound has an ethylamino group instead of a tert-butylamino group, which may also lead to different reactivity and applications.

    1-(3-(Benzyloxy)-2-chlorophenyl)-2-(isopropylamino)ethanol: This compound has an isopropylamino group, which may affect its solubility and interaction with biological targets.

Properties

IUPAC Name

2-(tert-butylamino)-1-(2-chloro-3-phenylmethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO2/c1-19(2,3)21-12-16(22)15-10-7-11-17(18(15)20)23-13-14-8-5-4-6-9-14/h4-11,16,21-22H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKQRUDPHISWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=C(C(=CC=C1)OCC2=CC=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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